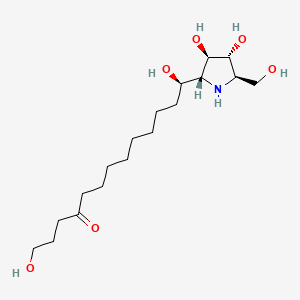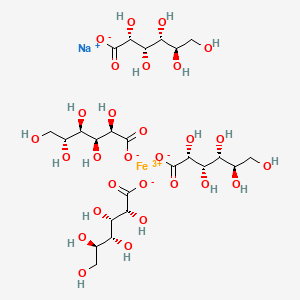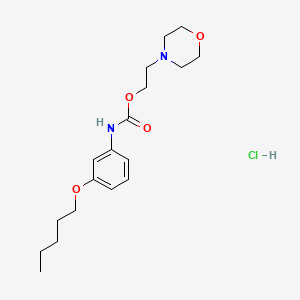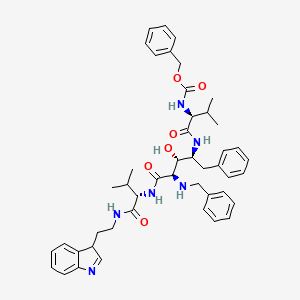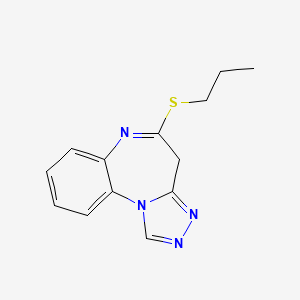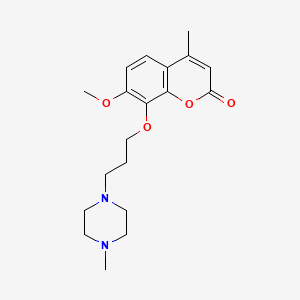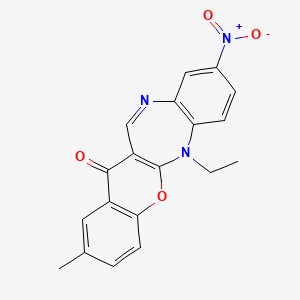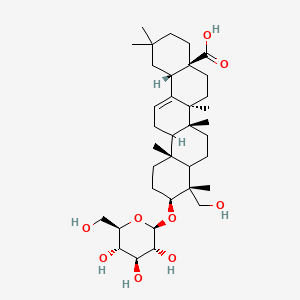
Estradiol 3-phosphate disodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estradiol 3-phosphate disodium is a derivative of estradiol, a potent estrogenic steroid hormone. Estradiol itself is a naturally occurring hormone in humans, primarily produced by the ovaries, and plays a crucial role in the regulation of the menstrual cycle and reproductive system. This compound is a water-soluble form of estradiol, which enhances its bioavailability and allows for various pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of estradiol 3-phosphate disodium typically involves the phosphorylation of estradiol. This process can be achieved through the reaction of estradiol with phosphoric acid or its derivatives under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, with a catalyst like pyridine to facilitate the phosphorylation .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process includes the purification of the product through crystallization or chromatography to ensure high purity and yield. The final product is then converted to its disodium salt form to enhance solubility and stability .
Análisis De Reacciones Químicas
Types of Reactions: Estradiol 3-phosphate disodium can undergo various chemical reactions, including:
Oxidation: This reaction can convert estradiol to estrone, another estrogenic hormone.
Reduction: Reduction reactions can revert estrone back to estradiol.
Substitution: Phosphate groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Estrone
Reduction: Estradiol
Substitution: Various estradiol derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Estradiol 3-phosphate disodium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to hormone regulation, reproductive biology, and endocrine system functions.
Medicine: Utilized in hormone replacement therapy (HRT) for menopausal symptoms, osteoporosis prevention, and certain cancers.
Industry: Applied in the formulation of pharmaceuticals and as a component in various drug delivery systems
Mecanismo De Acción
Estradiol 3-phosphate disodium exerts its effects by binding to estrogen receptors (ERs) in target cells. These receptors are primarily located in the reproductive organs, breasts, hypothalamus, and pituitary gland. Upon binding, the estrogen-receptor complex translocates to the cell nucleus, where it regulates gene transcription and protein synthesis. This leads to various physiological effects, including the regulation of the menstrual cycle, maintenance of bone density, and modulation of lipid metabolism .
Comparación Con Compuestos Similares
Estradiol 3-phosphate disodium is unique due to its water solubility and enhanced bioavailability compared to other estradiol derivatives. Similar compounds include:
Estradiol: The parent compound, less water-soluble.
Estrone: A less potent estrogenic hormone, often interconverted with estradiol.
Estriol: A weaker estrogen, primarily produced during pregnancy
This compound stands out for its pharmaceutical applications, particularly in formulations requiring high solubility and stability .
Propiedades
Número CAS |
136790-41-5 |
|---|---|
Fórmula molecular |
C18H23Na2O5P |
Peso molecular |
396.3 g/mol |
Nombre IUPAC |
disodium;[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] phosphate |
InChI |
InChI=1S/C18H25O5P.2Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;;/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H2,20,21,22);;/q;2*+1/p-2/t14-,15-,16+,17+,18+;;/m1../s1 |
Clave InChI |
SASABDNVCFTKGR-LBARCDFESA-L |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OP(=O)([O-])[O-].[Na+].[Na+] |
SMILES canónico |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OP(=O)([O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


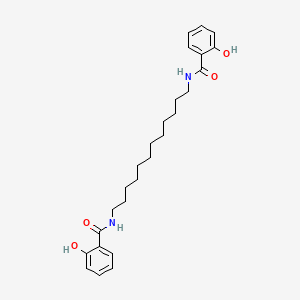

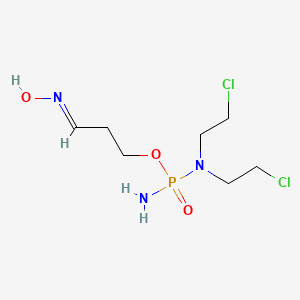
![5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole](/img/structure/B12723796.png)
